APX001A
CAS No.: 936339-60-5
Cat. No.: VC0519195
Molecular Formula: C21H18N4O2
Molecular Weight: 358.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 936339-60-5 |
---|---|
Molecular Formula | C21H18N4O2 |
Molecular Weight | 358.4 g/mol |
IUPAC Name | 3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine |
Standard InChI | InChI=1S/C21H18N4O2/c22-21-18(4-3-11-24-21)19-13-17(25-27-19)12-15-6-8-16(9-7-15)14-26-20-5-1-2-10-23-20/h1-11,13H,12,14H2,(H2,22,24) |
Standard InChI Key | WSEKTEUGRLFBSE-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C(N=CC=C4)N |
Canonical SMILES | C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C(N=CC=C4)N |
Appearance | Solid powder |
Introduction
Mechanism of Action: Targeting Conserved Fungal Pathways
Gwt1 Inhibition and GPI Anchor Disruption
APX001A selectively binds to the fungal Gwt1 enzyme, which catalyzes the inositol acylation step in GPI anchor synthesis . GPI anchors mediate the covalent attachment of over 120 proteins to the fungal cell wall and membrane, including adhesins, proteases, and immune evasion factors . Inhibition of Gwt1 prevents proper localization of these proteins, leading to:
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Loss of cell wall structural integrity due to impaired cross-linking of mannoproteins to β-1,6-glucan
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Enhanced immunogenicity via unmasking of β-glucan, promoting phagocyte recognition
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Suppressed biofilm formation and hyphal transition in Candida spp.
Comparative studies show >1,000-fold selectivity for fungal Gwt1 over the human ortholog PIG-W, minimizing off-target effects .
This synergy arises from complementary mechanisms: echinocandins inhibit β-1,3-glucan synthesis, while APX001A disrupts GPI-dependent cell wall maturation .
Preclinical Efficacy: In Vitro and Animal Model Data
In Vitro Susceptibility Profiling
APX001A exhibits broad-spectrum activity against 1,200+ clinical isolates, as shown in Table 1 .
Table 1: APX001A MIC Values Against Key Fungal Pathogens
Organism | MIC50 (mg/L) | MIC90 (mg/L) | Resistant Strain Activity |
---|---|---|---|
Candida auris | 0.002 | 0.008 | Active against azole-resistant isolates |
Aspergillus fumigatus | 0.03 | 0.06 | Effective against TR34/L98H mutants |
Candida glabrata | 0.015 | 0.03 | Retains potency in FKS mutant strains |
Scedosporium apiospermum | 0.12 | 0.25 | Superior to voriconazole/posaconazole |
Notably, APX001A maintains potency against Candida strains with elevated MICs to fluconazole (≥64 mg/L) and caspofungin (≥2 mg/L) .
In Vivo Efficacy in Murine Models
In immunosuppressed mice with invasive pulmonary aspergillosis, APX001 (dosed at 78 mg/kg BID) achieved:
For central nervous system candidiasis, APX001A reduced brain fungal counts by 3.8 log10 CFU/g versus untreated controls (p<0.001) .
Pharmacokinetics and Human Dose Projections
Phase 1 Clinical Trial Findings
A double-blind, placebo-controlled study (NCT03604705) in 166 healthy volunteers established:
Parameter | Single Dose (350 mg IV) | Multiple Dose (600 mg/day x14) |
---|---|---|
Cmax (μg/mL) | 12.3 ± 1.2 | 15.8 ± 2.1 |
AUC0-24 (μg·h/mL) | 92.4 ± 7.7 | 245 ± 18 |
t1/2 (h) | 58.3 ± 6.5 | 62.1 ± 7.8 |
Dose proportionality was observed from 10–600 mg, with 93% oral bioavailability unaffected by food . Steady-state concentrations exceeded the APX001A EC90 for Aspergillus (0.06 mg/L) by 40-fold .
Pharmacodynamic Target Attainment
Monte Carlo simulations predict a ≥95% probability of target attainment (fAUC/MIC >25) for:
This aligns with the epidemiological cutoff values (ECVs) for over 95% of clinical isolates .
Comparative Advantages Over Existing Antifungals
APX001A addresses three critical unmet needs in medical mycology:
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Multidrug-Resistant Pathogens: Retains full activity against Candida with FKS1 and ERG11 mutations
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Central Nervous System Penetration: Achieves brain/plasma ratios of 0.6–0.8 in primates, surpassing fluconazole
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Outpatient Oral Therapy: 90% oral bioavailability enables step-down IV-to-PO conversion
In contrast to polyenes, APX001A lacks nephrotoxicity, and unlike echinocandins, it provides fungicidal activity against Aspergillus .
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